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molecular formula C13H10N2S B1210751 4-(1,3-Benzothiazol-2-yl)aniline CAS No. 6278-73-5

4-(1,3-Benzothiazol-2-yl)aniline

Cat. No. B1210751
M. Wt: 226.3 g/mol
InChI Key: WKRCOZSCENDENK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351401B2

Procedure details

A mixture of 2-(4-nitrophenyl)benzothiazole (105 mg, 0.40 mmol) and tin (II) chloride dihydrate (205 mg, 0.91 mmol) in ethanol (20 mL) was refluxed under N2 for 4 hrs. After removing ethanol by vacuum evaporation. The residue was dissolved into ethyl acetate (20 ml), and washed with NaOH solution (1 N, 3×20 ml) and water (3×20 ml), dried and evaporated to dryness to givelo2 mg (97%) of the product
Quantity
105 mg
Type
reactant
Reaction Step One
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]2[S:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:6][CH:5]=1)([O-])=O.O.O.[Sn](Cl)Cl>C(O)C>[NH2:1][C:4]1[CH:5]=[CH:6][C:7]([C:10]2[S:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)=[CH:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
105 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2
Name
Quantity
205 mg
Type
reactant
Smiles
O.O.[Sn](Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed under N2 for 4 hrs
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After removing ethanol
CUSTOM
Type
CUSTOM
Details
by vacuum evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved into ethyl acetate (20 ml)
WASH
Type
WASH
Details
washed with NaOH solution (1 N, 3×20 ml) and water (3×20 ml)
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated to dryness to givelo2 mg (97%) of the product

Outcomes

Product
Name
Type
Smiles
NC1=CC=C(C=C1)C=1SC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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